1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine
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Overview
Description
1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a phenyl-tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often starting from ethylenediamine and undergoing cyclization.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, typically using methylsulfonyl chloride in the presence of a base.
Final Coupling: The phenyl-tetrazole moiety is then coupled with the piperazine ring under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to a sulfone.
Reduction: The tetrazole ring can be reduced under specific conditions, though this is less common.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes.
Molecular Targets: Potential targets include bacterial enzymes, cancer cell receptors, and other biological macromolecules.
Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)-4-(phenylmethyl)piperazine: Lacks the tetrazole ring, which may reduce its biological activity.
1-(Methylsulfonyl)-4-((1H-tetrazol-5-yl)methyl)piperazine: Lacks the phenyl group, which may affect its binding affinity and specificity.
1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)ethyl)piperazine: Has an ethyl linker instead of a methyl linker, which may alter its pharmacokinetic properties.
Uniqueness
1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic applications. The presence of both the tetrazole ring and the phenyl group enhances its ability to interact with a variety of biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-methylsulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-22(20,21)18-9-7-17(8-10-18)11-13-14-15-16-19(13)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHVMKHILZIDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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